Cas no 684249-99-8 (2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid)

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid is a heterocyclic carboxylic acid derivative featuring a 1,2,4-triazole core. Its molecular structure, incorporating both a triazole ring and an acetic acid moiety, makes it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound exhibits stability under standard conditions and is soluble in polar organic solvents, facilitating its use in coupling reactions and derivatization processes. Its functional groups allow for further modifications, making it valuable in the development of bioactive molecules, including potential antimicrobial and agrochemical agents. The presence of methyl groups on the triazole ring enhances steric and electronic properties, influencing reactivity in targeted synthetic pathways.
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid structure
684249-99-8 structure
Product Name:2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
CAS No:684249-99-8
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD05864548
CID:842305
PubChem ID:6484265
Update Time:2025-05-26

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid Chemical and Physical Properties

Names and Identifiers

    • (3,5-DIMETHYL-[1,2,4]TRIAZOL-1-YL)-ACETIC ACID
    • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid
    • (3,5-DIMETHYL-[1,2,4]TRIAZOL-1-YL)ACETIC ACID,
    • 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid
    • 3,5-dimethyl-1H-1,2,4-Triazole-1-acetic acid
    • (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid
    • 2-(3,5-dimethyl-1,2,4-triazolyl)acetic acid
    • BAS 10156811
    • HUUAJCXSNXEPAE-UHFFFAOYSA-N
    • SBB010363
    • STK500602
    • 0565AC
    • AB22818
    • AS-68032
    • 2-(DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)ACETIC ACID
    • 2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanoic acid
    • F3230-0025
    • C76168
    • DTXSID40424443
    • EN300-237838
    • FT-0694359
    • MFCD05864548
    • A836146
    • 684249-99-8
    • AKOS000270488
    • 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)AceticAcid
    • CS-W006899
    • (3,5-Dimethyl-[1,2,4]triazol-1-yl)acetic acid
    • BB 0259617
    • SCHEMBL3588529
    • (3,5-DIMETHYL-1,2,4-TRIAZOL-1-YL)ACETIC ACID
    • DB-074024
    • ALBB-004350
    • 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
    • MDL: MFCD05864548
    • Inchi: 1S/C6H9N3O2/c1-4-7-5(2)9(8-4)3-6(10)11/h3H2,1-2H3,(H,10,11)
    • InChI Key: HUUAJCXSNXEPAE-UHFFFAOYSA-N
    • SMILES: OC(CN1C(C)=NC(C)=N1)=O

Computed Properties

  • Exact Mass: 155.06900
  • Monoisotopic Mass: 155.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.36±0.1 g/cm3 (20 ºC 760 Torr)
  • Boiling Point: 400.4°C at 760 mmHg
  • PSA: 68.01000
  • LogP: -0.02050

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:684249-99-8)2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
Order Number:A836146
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:35
Price ($):562.0/160.0
Email:sales@amadischem.com

Additional information on 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid

Introduction to 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid (CAS No. 684249-99-8)

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. With the CAS number 684249-99-8, this compound represents a unique structural motif that combines a triazole ring with an acetic acid moiety, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents. The presence of the 3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl group introduces specific electronic and steric properties that can be leveraged in drug design, particularly in modulating enzyme inhibition and receptor binding affinities.

The compound's relevance is underscored by its potential applications in the development of small-molecule drugs targeting various biological pathways. Recent studies have highlighted the utility of triazole derivatives in medicinal chemistry due to their ability to engage with biological targets in multiple ways. For instance, the triazole ring is known for its stability and versatility in forming hydrogen bonds and π-stacking interactions, which are critical for drug-receptor binding. The 3,5-Dimethyl substitution pattern further enhances the compound's pharmacophoric potential by introducing rigidity and lipophilicity, which can improve membrane permeability and metabolic stability.

In the context of contemporary pharmaceutical research, 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid has been explored as a precursor for synthesizing inhibitors of enzymes involved in inflammatory and infectious diseases. The acetic acid side chain provides a reactive site for further functionalization, allowing chemists to introduce additional pharmacological moieties such as hydroxamic acids or amides. These modifications can fine-tune the compound's biological activity and selectivity. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of cyclooxygenase (COX) enzymes, which play a key role in pain and inflammation.

Moreover, the structural framework of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid aligns well with current trends in drug discovery towards molecular entities that exhibit dual or multi-target interactions. This property is particularly advantageous in treating complex diseases where modulation of multiple pathways is required. The triazole moiety, in particular, has been extensively studied for its role in antimicrobial and antiviral applications. Its ability to disrupt essential biological processes in pathogens makes it a compelling scaffold for developing novel therapeutics.

From a synthetic chemistry perspective, the preparation of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid involves multi-step reactions that showcase modern techniques in organic synthesis. The introduction of the 3,5-Dimethyl group onto the triazole ring typically requires careful control of reaction conditions to avoid unwanted side products. Advanced catalytic methods and transition-metal-mediated reactions have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic challenge but also its potential as a model system for developing new methodologies in medicinal chemistry.

The acetic acid functionality at the other end of the molecule provides a versatile handle for further derivatization. Researchers have utilized this group to introduce various pharmacophores that enhance binding affinity or metabolic stability. For instance, esterification or amidation of the carboxylate group can yield derivatives with improved solubility or bioavailability. Such modifications are critical for translating laboratory discoveries into viable clinical candidates.

Recent advances in computational chemistry have further propelled the study of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid by enabling rapid virtual screening and molecular dynamics simulations. These tools allow researchers to predict binding modes and interactions with biological targets with unprecedented accuracy. By integrating experimental data with computational insights, scientists can design more targeted experiments and optimize synthetic routes more efficiently.

The compound's potential extends beyond traditional pharmaceutical applications into areas such as agrochemicals and material science. The unique combination of functional groups makes it a versatile building block for designing molecules with specific properties. For example, derivatives of this compound have been investigated for their herbicidal or fungicidal activities due to their ability to interfere with essential metabolic pathways in plants and fungi.

In conclusion,2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid (CAS No. 684249-99-8) represents a promising chemical entity with broad applications across multiple domains of chemical biology and drug discovery. Its structural features—particularly the triazole ring and acetic acid side chain—offer unique opportunities for designing novel therapeutic agents with enhanced efficacy and selectivity. As research continues to uncover new biological targets and synthetic methodologies,this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:684249-99-8)2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
A836146
Purity:99%/99%
Quantity:25g/5g
Price ($):562.0/160.0
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